2-Hydroxy-6-(3-methoxyphenyl)pyridine
Description
2-Hydroxy-6-(3-methoxyphenyl)pyridine is a pyridine derivative characterized by a hydroxyl group at the 2-position of the pyridine ring and a 3-methoxyphenyl substituent at the 6-position. The hydroxyl group may confer acidity and hydrogen-bonding capabilities, while the methoxy substituent enhances lipophilicity, influencing solubility and bioavailability .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(14)13-11/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABFFZSGMYANJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671745 | |
| Record name | 6-(3-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-35-0 | |
| Record name | 6-(3-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3-methoxyphenyl)pyridine typically involves the reaction of 2-hydroxy-6-bromopyridine with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-Oxo-6-(3-methoxyphenyl)pyridine.
Reduction: 2-Hydroxy-6-(3-methoxyphenyl)piperidine.
Substitution: 2-Alkoxy-6-(3-methoxyphenyl)pyridine or 2-Acyl-6-(3-methoxyphenyl)pyridine.
Scientific Research Applications
2-Hydroxy-6-(3-methoxyphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(3-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Hydroxy-6-(3-methoxyphenyl)pyridine with structurally or functionally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of Pyridine Derivatives
Key Comparative Insights
Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound versus the 4-methoxy isomer (CAS 154476-88-7) demonstrates how substituent position alters electronic distribution. The para-substituted analog likely exhibits higher symmetry and distinct solubility profiles .
Functional Group Impact: Hydroxyl vs. Chlorine: Replacing the hydroxyl group with chlorine (e.g., CAS 1228898-61-0) introduces electron-withdrawing effects, increasing reactivity in nucleophilic substitutions but reducing hydrogen-bonding capacity . Methoxy vs.
Applications: 2-Ethyl-3-hydroxy-6-methylpyridine (CAS 2364-75-2) is utilized in pharmaceuticals, suggesting that hydroxyl positioning (3-OH vs. 2-OH) is critical for bioactivity. Its ethyl and methyl groups may optimize pharmacokinetics . Compounds with methanol substituents (e.g., CAS 1138443-89-6) are commercially available in bulk, indicating industrial relevance in synthetic intermediates .
Physicochemical Properties: The molar mass and lipophilicity trends correlate with substituent complexity. For instance, ethynyl-linked derivatives (C₁₅H₁₃NO) have higher molecular weights, which may influence melting points and vapor pressure .
Biological Activity
2-Hydroxy-6-(3-methoxyphenyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a hydroxyl group at the 2-position and a methoxyphenyl group at the 6-position of the pyridine ring, which contributes to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C15H17NO
- CAS Number : 1111110-35-0
The presence of the hydroxyl group allows for hydrogen bonding, while the methoxy group enhances lipophilicity, potentially influencing the compound's interaction with biological membranes and proteins.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have highlighted the anticancer properties of this compound, particularly against several cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, showing promising results in inhibiting cell proliferation.
These values indicate that this compound is effective at low concentrations, suggesting a strong potential for development into a therapeutic agent.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Molecular Targets : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Enzyme Modulation : It may modulate the activity of specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells, contributing to its anticancer effects.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis and reduced viability in MCF-7 cells, indicating its potential as an anticancer agent .
- HepG2 Cell Line Evaluation : Another investigation reported that this compound effectively induced apoptosis in HepG2 cells, with mechanisms involving caspase activation .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Staurosporine | 16.7 | PIM-1 kinase inhibition |
| 5-(2-Hydroxyphenyl)pyridin-2-ol | Varies | Antimicrobial |
This table illustrates that while other compounds exhibit notable activities, the unique structure of this compound may confer specific advantages in targeting certain biological pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
